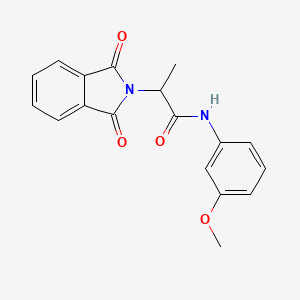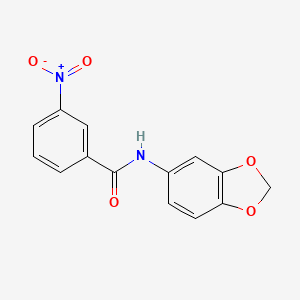
N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide, also known as ABAM, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. ABAM is a member of the benzamide family of compounds and is synthesized through a specific chemical process.
作用機序
N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide acts on the proteasome pathway by binding to the active site of the proteasome and inhibiting its function. This leads to the accumulation of toxic proteins in cells, which ultimately leads to cell death. N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been found to be a potent inhibitor of the proteasome pathway, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been found to have a number of biochemical and physiological effects. In addition to its action on the proteasome pathway, N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been found to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids in cells. This inhibition leads to a decrease in the production of fatty acids, which can have a number of physiological effects, including a decrease in inflammation and a decrease in the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide in lab experiments is its reproducibility. The synthesis method for N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been well-established and is reliable, making it a consistent source of the compound for research. However, one limitation of using N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide in lab experiments is its potential toxicity. N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been found to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide research. One area of research is in the development of N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide-based cancer therapies. N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been found to be a potent inhibitor of the proteasome pathway, making it a promising candidate for the development of new cancer treatments. Another area of research is in the development of N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide-based therapies for other diseases, such as Alzheimer's disease. N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases. Finally, future research could focus on the optimization of the synthesis method for N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide, which could lead to more efficient and cost-effective production of the compound.
合成法
N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide is synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with benzylamine, followed by the addition of 3-aminopropionyl chloride. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method for N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been well-established and is reproducible, making it a reliable source of the compound for scientific research.
科学的研究の応用
N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been studied for its potential applications in various fields of research. One of the most promising areas of research is in the field of cancer treatment. N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo through its action on the proteasome pathway. This pathway is responsible for the degradation of proteins in cells, and N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide has been found to inhibit this process, leading to the accumulation of toxic proteins and ultimately, the death of cancer cells.
特性
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-benzyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-23-16-10-6-5-9-15(16)18(22)20(12-11-17(19)21)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHUBGUNJLMGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CCC(=O)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)

![1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)

![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)
![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B5147619.png)

![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)

![methyl 6-tert-butyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147645.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5147655.png)